molecular formula C18H20N2O4S2 B6069606 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide

5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide

Cat. No.: B6069606
M. Wt: 392.5 g/mol
InChI Key: BVRPNHKWWFLIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrrolidine ring, a thiophene ring, and a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxine Ring: The dioxine ring is introduced through a cyclization reaction involving a suitable diene and a dienophile.

    Coupling with Thiophene Ring: The thiophene ring is coupled with the pyrrolidine-dioxine intermediate using a palladium-catalyzed cross-coupling reaction.

    Amidation Reaction: The final step involves the amidation of the carboxylic acid group with an ethylamine derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and dioxine rings, leading to the formation of sulfoxides and sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound is studied for its electronic properties and potential use in organic electronics and conductive polymers.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide
  • 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-propylthiophene-2-carboxamide
  • 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-butylthiophene-2-carboxamide

Uniqueness

The uniqueness of 5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts unique electronic properties, biological activity, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)pyrrolidin-2-yl]-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-2-19-17(21)14-6-5-13(26-14)11-4-3-7-20(11)18(22)16-15-12(10-25-16)23-8-9-24-15/h5-6,10-11H,2-4,7-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPNHKWWFLIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(S1)C2CCCN2C(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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